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3-(5-methyl-1H-pyrrol-3-yl)propanoic acid

Cat. No.: B3354631
CAS No.: 60390-32-1
M. Wt: 153.18 g/mol
InChI Key: OFPNUOGGOQJSDD-UHFFFAOYSA-N
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Description

Significance of Pyrrole-Containing Scaffolds in Contemporary Chemical Research

The pyrrole (B145914) ring is a fundamental five-membered aromatic heterocycle that serves as a "privileged scaffold" in medicinal chemistry and materials science. nih.gov Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial structural component in a multitude of natural products and synthetic molecules. nih.gov Pyrrole-based compounds exhibit an extensive spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.gov

This widespread activity stems from the pyrrole core's ability to be incorporated into larger, complex molecular architectures that can effectively interact with biological targets. nih.gov The pyrrole nucleus is a key building block in vital biomolecules like heme, the oxygen-carrying component of hemoglobin, and chlorophyll, the pigment essential for photosynthesis. wikipedia.org Consequently, synthetic chemists continue to explore the pyrrole scaffold to develop novel therapeutic agents and functional materials. nih.gov The development of new drugs and optimization of lead compounds frequently involves the synthesis and evaluation of various pyrrole derivatives. nih.gov

Historical Development and Evolution of Pyrrole-Propanoic Acid Research

The exploration of pyrrole derivatives, including those containing a propanoic acid moiety, is fundamentally linked to the development of synthetic methods for the pyrrole ring itself. A pivotal moment in this history was the independent discovery of a method to synthesize substituted pyrroles from 1,4-dicarbonyl compounds by German chemists Carl Paal and Ludwig Knorr in 1884. wikipedia.org This reaction, now known as the Paal-Knorr synthesis, involves the condensation of a 1,4-diketone with ammonia (B1221849) or a primary amine to form the pyrrole ring. alfa-chemistry.comorganic-chemistry.org

The Paal-Knorr synthesis was a significant advancement, providing a versatile and relatively straightforward route to a wide array of substituted pyrroles. alfa-chemistry.comresearchgate.net Prior to this, the isolation and study of pyrrole were largely dependent on its extraction from sources like coal tar or bone pyrolysate. The advent of robust synthetic methodologies like the Paal-Knorr, Knorr, and Hantzsch pyrrole syntheses opened the door for systematic investigation into the structure-activity relationships of pyrrole derivatives. researchgate.netwikipedia.orgpharmaguideline.com This foundational work enabled later generations of chemists to design and construct more complex molecules, such as pyrroles bearing carboxylic acid side chains, to explore their chemical properties and potential applications. The synthesis of pyrrole-propanoic acids relies on these established principles of heterocyclic ring formation.

Academic Relevance of 3-(5-Methyl-1H-pyrrol-3-yl)propanoic Acid Within Heterocyclic Chemistry

Within the vast family of pyrrole derivatives, this compound holds academic relevance primarily as a functionalized building block in organic synthesis and as a structural motif for medicinal chemistry investigations. The presence of both a carboxylic acid group and a substituted pyrrole ring makes it a versatile intermediate. The carboxylic acid can be readily converted into other functional groups, such as esters, amides, or alcohols, allowing for its incorporation into larger, more complex target molecules. The pyrrole ring itself can undergo further substitution reactions, enabling the synthesis of a library of related compounds for screening purposes.

While detailed studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on closely related N-substituted and phenyl-substituted pyrrole-propanoic acids highlights the academic interest in this class of compounds. For instance, studies have been conducted on the thermodynamic properties and solubility of derivatives like 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid, providing fundamental data crucial for optimizing synthesis and purification processes. dnu.dp.ua Such research underscores the importance of understanding the physicochemical characteristics of the pyrrole-propanoic acid scaffold. Therefore, the academic significance of this compound lies in its potential as a precursor for more elaborate structures and as a model compound for investigating the properties of substituted pyrrole-alkanoic acids.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Canonical SMILES CC1=CNC(=C1)CCC(=O)O
InChI Key FGYIAJTJSLHWAI-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B3354631 3-(5-methyl-1H-pyrrol-3-yl)propanoic acid CAS No. 60390-32-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-methyl-1H-pyrrol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-4-7(5-9-6)2-3-8(10)11/h4-5,9H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPNUOGGOQJSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10536284
Record name 3-(5-Methyl-1H-pyrrol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60390-32-1
Record name 3-(5-Methyl-1H-pyrrol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 3 5 Methyl 1h Pyrrol 3 Yl Propanoic Acid and Its Analogues

De Novo Synthetic Routes

The creation of the 3-(5-methyl-1H-pyrrol-3-yl)propanoic acid core structure from acyclic precursors can be approached through several established and innovative synthetic routes. These methods offer pathways to the fundamental pyrrole-propanoic acid framework.

Classical Pyrrole (B145914) Condensation Reactions (e.g., Paal–Knorr Synthesis) Adapted for Pyrrole-Propanoic Acid Derivatives

The Paal-Knorr synthesis, a cornerstone of pyrrole synthesis, involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgrgmcet.edu.in For the specific synthesis of this compound, a hypothetical precursor would be a γ-keto acid with an additional ketone functionality, which upon cyclization with ammonia would yield the desired product.

The general mechanism of the Paal-Knorr synthesis involves the formation of a hemiaminal followed by cyclization and subsequent dehydration to form the aromatic pyrrole ring. wikipedia.org The reaction is typically carried out under protic or Lewis acidic conditions. rgmcet.edu.in While direct literature on the synthesis of the exact target molecule via this method is scarce, the synthesis of analogous 3-substituted pyrroles is well-documented. The primary challenge lies in the synthesis of the requisite asymmetric 1,4-dicarbonyl precursor.

Table 1: Examples of Paal-Knorr Synthesis for Substituted Pyrroles

1,4-Dicarbonyl Precursor Amine/Ammonia Source Catalyst/Conditions Product Reference
Hexane-2,5-dione Ammonia Acetic Acid, heat 2,5-Dimethylpyrrole organic-chemistry.org
3-Methylhexane-2,5-dione Ammonia p-Toluenesulfonic acid, heat 2,3,5-Trimethylpyrrole N/A

This table presents analogous reactions to illustrate the Paal-Knorr methodology. Specific conditions for the synthesis of this compound would require a custom-synthesized 1,4-dicarbonyl precursor.

Advanced Catalytic Approaches to Pyrrole Ring Formation

Modern synthetic chemistry has seen the advent of numerous catalytic methods for the formation of pyrrole rings, which can offer advantages in terms of efficiency, regioselectivity, and milder reaction conditions over classical methods. These approaches often involve transition metal catalysis or organocatalysis.

While specific catalytic syntheses for this compound are not extensively reported, several catalytic strategies for the synthesis of substituted pyrroles could be adapted. For instance, multicomponent reactions have emerged as a powerful tool for the rapid construction of complex heterocyclic scaffolds. dntb.gov.ua These reactions often utilize catalysts to bring together three or more reactants in a single pot to form the desired product.

Another approach involves the catalytic cyclization of functionalized alkynes or alkenes with amines. These methods can provide access to a wide range of substituted pyrroles with high degrees of functional group tolerance.

Stereoselective and Regioselective Synthesis of Pyrrole-Propanoic Acid Enantiomers and Isomers

The synthesis of specific enantiomers or isomers of pyrrole-propanoic acid derivatives is a significant challenge, particularly when chirality is desired on the propanoic acid side chain. While the parent compound this compound is achiral, analogues with substituents on the propanoic acid chain would possess a stereocenter.

General strategies for the stereoselective synthesis of chiral pyrrole-containing molecules have been reviewed, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. nih.gov For instance, asymmetric catalytic hydrogenation of a pyrrole-acrylic acid derivative could potentially yield an enantiomerically enriched pyrrole-propanoic acid. However, specific and established protocols for the stereoselective synthesis of the title compound's analogues are not readily found in the literature.

Functionalization and Derivatization Strategies

Once the this compound scaffold is obtained, it can be further modified at either the propanoic acid moiety or the pyrrole nucleus to generate a diverse range of analogues.

Modification of the Propanoic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group of the propanoic acid side chain is a versatile handle for a variety of chemical transformations, most notably esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through standard acid-catalyzed esterification with an alcohol in the presence of a strong acid catalyst such as sulfuric acid. rsc.org Alternatively, milder methods involving coupling agents can be employed.

Amidation: The formation of amides from the carboxylic acid and an amine is a common transformation. This can be accomplished using a variety of coupling reagents, such as carbodiimides (e.g., DCC, EDCI) or by converting the carboxylic acid to a more reactive species like an acid chloride. rsc.orgnih.gov

Table 2: Representative Functionalization of the Propanoic Acid Moiety

Starting Material Reagent(s) Product Reaction Type Reference
3-(Pyrrol-3-yl)propanoic acid Methanol, H₂SO₄ Methyl 3-(pyrrol-3-yl)propanoate Esterification rsc.org
3-(Pyrrol-3-yl)propanoic acid Amine (R-NH₂), DCC N-Alkyl-3-(pyrrol-3-yl)propanamide Amidation rsc.org

This table provides examples of general reactions applicable to the propanoic acid side chain.

Substitutions and Elaborations on the Pyrrole Nucleus

The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. byjus.commasterorganicchemistry.com In 3-substituted pyrroles, electrophilic attack generally occurs at the C2, C5, or C4 positions. For this compound, the C5 position is already substituted with a methyl group. Therefore, electrophilic substitution is expected to occur primarily at the C2 and C4 positions.

Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the pyrrole ring.

Nitration: Introduction of a nitro group (-NO₂).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Acylation (Friedel-Crafts): Introduction of an acyl group (-COR). pharmaguideline.com

Formylation (Vilsmeier-Haack): Introduction of a formyl group (-CHO). The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic rings. thieme-connect.comtandfonline.comchemistrysteps.comijpcbs.com The regioselectivity of this reaction on substituted pyrroles can be influenced by steric factors. thieme-connect.comtandfonline.com

The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and to avoid polymerization of the pyrrole ring, which can be sensitive to strong acids.

Table 3: Predicted Regioselectivity of Electrophilic Substitution on this compound

Reaction Electrophile Expected Major Product(s)
Bromination Br₂ 2-Bromo-3-(5-methyl-1H-pyrrol-3-yl)propanoic acid and/or 4-Bromo-3-(5-methyl-1H-pyrrol-3-yl)propanoic acid
Acylation RCOCl / AlCl₃ 2-Acyl-3-(5-methyl-1H-pyrrol-3-yl)propanoic acid and/or 4-Acyl-3-(5-methyl-1H-pyrrol-3-yl)propanoic acid

This table is predictive and based on general principles of electrophilic substitution on substituted pyrroles.

Formation of Complex Polycyclic Systems Incorporating the Pyrrole-Propanoic Acid Core

The 3-(pyrrol-3-yl)propanoic acid framework serves as a versatile scaffold for the construction of fused polycyclic systems. The propanoic acid side chain provides a reactive handle that can participate in intramolecular cyclization reactions, leading to the formation of new rings fused to the pyrrole core. A primary strategy for achieving this is the intramolecular Friedel-Crafts acylation.

In this approach, the carboxylic acid of the side chain is typically converted to a more reactive acyl chloride. In the presence of a Lewis acid or a strong Brønsted acid like polyphosphoric acid (PPA), the acylium ion electrophile attacks the electron-rich pyrrole ring, leading to a cyclized ketone. The regiochemistry of this annulation is directed by the substitution pattern of the pyrrole. For this compound, cyclization can theoretically occur at either the C2 or C4 position of the pyrrole ring.

The reaction would proceed to form a six-membered ring, resulting in a dihydropyrrolo-pyridinone system. Such intramolecular cyclizations are powerful methods for building polycyclic molecules, with the formation of five- and six-membered rings being particularly favorable. masterorganicchemistry.com The choice of catalyst and reaction conditions is critical and can influence the yield and selectivity of the cyclization process. For instance, while traditional Lewis acids like AlCl₃ are effective, alternative promoters can also be employed. One study demonstrated that 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can promote intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides without the need for an additional catalyst, offering a potentially milder reaction pathway. nih.gov

Another potential, though less direct, pathway to complex systems involves the transformation of the propanoic acid into other functional groups that can undergo different types of cyclization cascades, such as those seen in the synthesis of pyrrolo[1,2-a]indoles or other fused N-heterocycles. rsc.org These advanced methods often involve multi-step sequences or transition-metal-catalyzed reactions to build intricate molecular architectures. For example, a simple and flexible approach to 3-pyrrolin-2-one fused carbazoles has been demonstrated through a BF₃-mediated electrophilic substitution followed by a Scholl-type oxidative cyclization. researchgate.net

Green Chemistry Principles in Synthesis

The integration of green chemistry is paramount in modern synthetic organic chemistry to minimize environmental impact. For the synthesis of pyrrole derivatives, including the precursors to this compound, significant efforts have been made to develop more sustainable methodologies.

A key green chemistry principle is the reduction or elimination of hazardous organic solvents. The Paal-Knorr synthesis, a fundamental method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines, has been successfully adapted to aqueous and solvent-free conditions.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Researchers have developed procedures for Paal-Knorr condensation in water, sometimes using surfactants like sodium dodecyl sulfate (B86663) (SDS). The surfactant forms micelles in the aqueous phase, creating a hydrophobic microenvironment that can solubilize the organic substrates and facilitate the reaction. nih.gov Another study demonstrated a three-component reaction to produce polyfunctionalized pyrroles using either water or a water-ethanol mixture as the solvent, with products isolated by simple filtration. researchgate.net

Solvent-free, or solid-state, reactions offer another powerful green alternative. These reactions are often performed by heating a mixture of the neat reactants, sometimes with a solid catalyst. This approach minimizes waste and can lead to shorter reaction times and simpler product isolation. For instance, the Paal-Knorr synthesis of N-substituted pyrroles has been achieved under solvent-free conditions by heating the reactants with a low-loading of a reusable alumina (B75360) catalyst. nih.gov

Table 1: Comparison of Reaction Conditions for Paal-Knorr Pyrrole Synthesis

Catalyst/MediumSolventTemperatureReaction TimeYield RangeReference
Sodium Dodecyl Sulfate (SDS)WaterRoom Temp.15-240 min60-98% nih.gov
CATAPAL 200 (Alumina)Solvent-Free60 °C45 min68-97% nih.gov
Lactic Acid / UltrasoundLactic AcidNot specifiedNot specifiedIncreased yields researchgate.net
Fe(III)-montmorilloniteDichloromethaneRoom Temp.1-6 h69-96% researchgate.net

The replacement of hazardous and stoichiometric reagents with efficient, recyclable, and benign catalysts is a cornerstone of green synthesis. In pyrrole synthesis, this has led to the exploration of various sustainable catalytic systems.

Heterogeneous Acid Catalysts: Traditional Paal-Knorr reactions often use homogeneous Brønsted acids like acetic or p-toluenesulfonic acid, which can be corrosive and difficult to separate from the reaction mixture. nih.gov A greener alternative is the use of solid acid catalysts. These materials are easily recoverable by filtration and can often be reused multiple times without significant loss of activity. Examples include:

Clays: Montmorillonite clays, particularly those exchanged with metal cations like Fe(III), have proven to be inexpensive, non-corrosive, and effective catalysts for pyrrole synthesis under mild conditions. researchgate.net

Aluminas: Commercially available aluminas, such as CATAPAL 200, function as efficient and reusable catalysts for solvent-free Paal-Knorr reactions. nih.gov

Functionalized Carbons: Sulfonic acid groups can be immobilized on carbon-based materials, such as those derived from rice husks, to create stable and reusable solid acid catalysts for cyclization reactions. nsf.gov

Earth-Abundant Metal Catalysis: The use of precious metals like palladium, rhodium, and platinum is a concern due to their cost and toxicity. Research has focused on developing catalytic systems based on more abundant and less toxic metals, such as iron. Efficient iron-catalyzed methods have been developed for synthesizing substituted pyrroles via a hydrogen autotransfer process. nih.gov In one cascade approach, an iron-catalyst is used for the initial hydrogenation of nitroarenes to amines, which then undergo an in-situ Paal-Knorr condensation to form pyrroles, using green reductants like formic acid or molecular hydrogen. rsc.org

Advanced Catalytic Systems: Other innovative catalytic strategies include the use of iridium complexes that enable pyrrole synthesis from renewable secondary alcohols and amino alcohols, releasing only hydrogen gas as a byproduct. masterorganicchemistry.com This method operates under mild conditions and demonstrates high functional group tolerance. masterorganicchemistry.com

Computational Chemistry and Theoretical Modeling of 3 5 Methyl 1h Pyrrol 3 Yl Propanoic Acid

Quantum Chemical Studies (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone in the quantum chemical analysis of pyrrole (B145914) derivatives, offering a balance between computational cost and accuracy. researchgate.netresearchgate.netresearchgate.net These studies are instrumental in understanding the electronic structure and predicting the behavior of 3-(5-methyl-1H-pyrrol-3-yl)propanoic acid at a molecular level.

The initial step in computational analysis involves the geometry optimization of the molecule to find its most stable three-dimensional structure. For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Table 1: Hypothetical Relative Energies of Conformers of this compound

ConformerDihedral Angle (N-C-C-C)Relative Energy (kcal/mol)
Anti~180°0.00
Gauche~60°1.25
Eclipsed~0°5.00

Note: This table is illustrative and based on general principles of conformational analysis for similar organic molecules. Actual values would require specific DFT calculations.

The electronic properties of a molecule are dictated by the arrangement of its electrons. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.comresearchgate.netmalayajournal.org The energy and spatial distribution of these orbitals are crucial in determining the molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, indicating that this part of the molecule is most susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the carboxylic acid group and the pyrrole ring, signifying the regions that can accept electrons in a chemical reaction. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. malayajournal.org

Table 2: Conceptual Frontier Molecular Orbital Properties

OrbitalPrimary LocalizationImplied Reactivity
HOMOPyrrole ringNucleophilic/Electron-donating
LUMOCarboxylic acid group, Pyrrole ringElectrophilic/Electron-accepting

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. researchgate.netdntb.gov.uanih.govscielo.org.za

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These predictions are highly valuable for assigning the signals in experimental NMR spectra to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. This allows for the assignment of experimental IR absorption bands to specific molecular vibrations, such as the N-H stretch of the pyrrole ring and the C=O stretch of the carboxylic acid.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) range. mdpi.com These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, which are typically π→π* transitions within the pyrrole ring.

Computational chemistry plays a vital role in mapping out the pathways of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets. DFT can be used to locate the transition state structures, which are the energy maxima along the reaction coordinate. By calculating the activation energies, one can predict the feasibility and kinetics of a proposed reaction mechanism.

Molecular Dynamics (MD) Simulations

While quantum chemical studies provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. nih.govmdpi.com

Solvent Effects on Molecular Conformation and Reactivity

The local environment created by solvent molecules can significantly influence the three-dimensional structure (conformation) and chemical reactivity of a solute like this compound. Theoretical modeling is a powerful tool to predict these effects by simulating the interactions between the solute and solvent molecules.

The key structural features of this compound susceptible to solvent effects are the flexible propanoic acid side chain and the polar N-H and C=O groups. The conformation of the side chain is largely determined by the torsion angles along the C-C single bonds. In the gas phase or in nonpolar (aprotic) solvents, the molecule is likely to adopt a folded conformation stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the pyrrole ring's nitrogen or a lone pair on the carbonyl oxygen. However, in protic solvents like water or alcohols, this intramolecular bond is disrupted. The solvent molecules compete for hydrogen bonding, leading to more extended or "open" conformations.

Computational studies on similar molecules, such as 3-(dimethylazinoyl)propanoic acid, have shown that while conformational preferences are often statistical in protic solvents, aprotic solvents can strongly favor specific, intramolecularly hydrogen-bonded conformations researchgate.net. The polarity and hydrogen-bonding capability of the solvent dictate the balance between intramolecular forces, which favor folded structures, and intermolecular solute-solvent interactions, which favor extended structures researchgate.netresearchgate.net. Different solvents can significantly affect the preferred side-chain orientation of molecules, a critical consideration in fields like rational drug design plos.org.

The reactivity of the compound is also solvent-dependent. For instance, the acidity of the carboxylic acid group and the N-H proton of the pyrrole ring are modulated by the solvent's ability to stabilize the resulting conjugate bases. Polar, protic solvents are particularly effective at solvating ions, thereby facilitating deprotonation. Furthermore, in chemical reactions, the solvent can alter the energy of transition states. Studies on cycloaddition reactions have demonstrated that solvent polarity can influence reaction pathways and the ratio of products formed by stabilizing or destabilizing different transition states nih.gov. For this compound, a polar solvent would be expected to stabilize a polar transition state more effectively than a nonpolar solvent, thus accelerating reactions that proceed through such intermediates.

Table 1: Predicted Dominant Conformations of this compound in Various Solvents This table is illustrative and based on general principles of solute-solvent interactions.

Solvent Type Example Solvent Dielectric Constant Predicted Conformation Primary Stabilizing Interaction
Nonpolar, Aprotic Hexane ~1.9 Folded Intramolecular H-bonding
Polar, Aprotic Dimethyl Sulfoxide (DMSO) ~47 Partially Folded/Extended Dipole-dipole interactions
Polar, Protic Water ~80 Extended Intermolecular H-bonding with solvent

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

While specific QSAR models for this compound are not detailed in the public domain, these computational techniques are fundamental in modern drug discovery for pyrrole-containing compounds. They are used to correlate chemical structure with biological activity and to predict the interaction between a small molecule (ligand) and a biological macromolecule (target).

In Silico Screening and Ligand Design Principles

In silico (computer-based) screening allows researchers to evaluate vast virtual libraries of compounds for their potential to interact with a specific biological target, such as an enzyme or a receptor. This process is guided by ligand design principles, which can be either structure-based or ligand-based.

Structure-based ligand design relies on the known three-dimensional structure of the protein target. A molecule like this compound would be computationally "docked" into the active site of the target to assess the fit and predict binding affinity nih.gov. The design process would then involve modifying the parent structure to enhance these interactions. For example, the carboxylic acid group can act as a hydrogen bond donor and acceptor, the pyrrole N-H is a hydrogen bond donor, and the methyl group and parts of the pyrrole ring provide hydrophobic contacts. Modifications could include adding or repositioning functional groups to form stronger or additional interactions with amino acid residues in the protein's binding pocket.

Ligand-based design is employed when the 3D structure of the target is unknown, but a set of molecules with known biological activities is available. A pharmacophore model can be developed, which defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. The structure of this compound could be used as a scaffold, which is then decorated with different substituents to better match the pharmacophore and, hypothetically, improve its biological activity. QSAR studies on other heterocyclic compounds have shown that molecular descriptors related to topology, size, and electronic properties are crucial for activity.

Prediction of Binding Modes and Interaction Energies with Protein Targets

Molecular docking is the primary method used to predict how this compound would bind to a protein target. The process involves sampling many possible orientations and conformations of the ligand within the protein's active site and scoring them based on a function that estimates the binding energy. A lower binding energy score typically indicates a more stable and favorable interaction.

For a hypothetical interaction with a protein kinase, a common target for pyrrole-based inhibitors, this compound would be positioned in the ATP-binding pocket. The docking simulation would predict a specific binding mode, detailing the key intermolecular interactions. These typically include:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with backbone amide groups or polar side chains (e.g., Lysine, Arginine, Aspartate) in the hinge region of the kinase. The pyrrole N-H can also act as a hydrogen bond donor.

Hydrophobic Interactions: The methyl group and the carbon framework of the pyrrole ring can engage in van der Waals interactions with nonpolar amino acid residues like Leucine, Valine, and Isoleucine in the binding pocket.

Ionic Interactions: If the carboxylic acid is deprotonated (as a carboxylate), it can form a strong salt bridge with a positively charged residue like Lysine or Arginine.

The output of a docking study includes a calculated binding energy, which is an estimate of the binding affinity. For pyrrole derivatives docked into various enzymes, these energies often range from -5 to -9 kcal/mol, indicating potentially stable binding.

Table 2: Illustrative Predicted Binding Interactions for this compound with a Hypothetical Protein Kinase Target This table is a hypothetical representation based on docking studies of similar pyrrole-based kinase inhibitors.

Interaction Type Ligand Group Involved Potential Interacting Amino Acid Residue Predicted Distance/Energy
Hydrogen Bond Carboxylic acid (-COOH) Lysine (side chain -NH3+) ~1.8 - 2.5 Å
Hydrogen Bond Pyrrole (-NH) Glutamate (backbone C=O) ~2.0 - 2.8 Å
Hydrophobic Interaction Pyrrole ring Leucine, Valine N/A
Hydrophobic Interaction Methyl group (-CH3) Alanine, Isoleucine N/A

Applications in Materials Science and Advanced Chemical Technologies

Incorporation into Functional Organic Materials

The pyrrole (B145914) ring is a fundamental unit in the field of conducting polymers and functional organic materials. The presence of both a reactive pyrrole core and a functional side chain in 3-(5-methyl-1H-pyrrol-3-yl)propanoic acid allows for its potential incorporation into sophisticated macromolecular structures.

Pyrrole and its derivatives can be polymerized to form polypyrroles, a class of intrinsically conducting polymers. wikipedia.org The polymerization typically proceeds via an oxidative coupling mechanism, linking the pyrrole units through their α-positions (the carbon atoms adjacent to the nitrogen). For this compound, the substitution at the 3 and 5 positions means it could serve as a monomer in polymerization reactions, potentially leading to polymers with a defined regiochemistry.

The general approach for creating pyrrole-based conjugated polymers involves methods like electrochemical polymerization or chemical oxidation using agents like iron(III) chloride (FeCl₃). frontiersin.org The resulting polymer would feature a conjugated polypyrrole backbone, responsible for its electronic properties, with pendant methyl and propanoic acid groups. These side chains play a crucial role in modulating the polymer's physical properties, such as solubility, processability, and self-assembly behavior. For instance, the carboxylic acid group can enhance solubility in polar solvents and provide a site for further chemical modification or for mediating intermolecular interactions. nih.gov

Researchers have successfully synthesized various conjugated polymers from functionalized pyrrole monomers for diverse applications. frontiersin.org While direct polymerization of this compound is not extensively documented, the principles established for other substituted pyrroles suggest its viability as a monomer for creating novel functional materials.

Polypyrrole-based materials are cornerstone components in organic electronics due to their conductivity, environmental stability, and ease of synthesis. These polymers have been integrated into a variety of devices, including organic thin-film transistors (OTFTs), sensors, and light-emitting diodes. rsc.org

The electronic properties of a conjugated polymer are highly dependent on its molecular structure. The introduction of substituents onto the polymer backbone, such as the propanoic acid and methyl groups from this compound, can fine-tune the polymer's energy levels (HOMO/LUMO), bandgap, and charge carrier mobility. The carboxylic acid moiety, in particular, could influence the polymer's interaction with substrates or other layers in a device, potentially improving interfacial properties and device performance. Diketopyrrolopyrrole (DPP) derivatives, which contain a related pyrrole-based core, have been used to create high-mobility polymers for OTFTs, demonstrating the potential of this chemical family in advanced electronics. rsc.orgresearchgate.net The ability to process these materials from solution is a key advantage for fabricating large-area and flexible electronics.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The functional groups present in this compound—namely the N-H group of the pyrrole ring and the -COOH group of the propanoic acid chain—are prime candidates for directing self-assembly through hydrogen bonding.

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular forces. The structure of this compound is well-suited for forming predictable hydrogen-bonded networks. The carboxylic acid group can form strong, directional hydrogen bonds, often leading to a characteristic dimeric arrangement. Simultaneously, the pyrrole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. nih.gov

These interactions can guide the molecules to assemble into specific, ordered arrangements in the solid state. The interplay between the strong carboxylic acid dimers and the N-H···O=C hydrogen bonds can lead to the formation of tapes, sheets, or three-dimensional networks, a strategy widely used in the crystal engineering of heterocyclic carboxylic acids. nih.govresearchgate.net

Interaction Type Donor Group Acceptor Group Potential Supramolecular Motif
Hydrogen BondCarboxyl -OHCarbonyl OCentrosymmetric Dimer (R²₂(8) motif)
Hydrogen BondPyrrole N-HCarbonyl OChains or Tapes (C(4) motif)
π–π StackingPyrrole RingPyrrole RingStacked Columns or Layers
Van der WaalsAlkyl chain/MethylAlkyl chain/MethylClose Packing

The self-assembly processes driven by non-covalent interactions are not limited to single crystals but can also be exploited to create ordered nanomaterials from solution. The amphiphilic nature of this compound, with its hydrophilic carboxylic acid head and more hydrophobic methyl-pyrrole tail, could enable the formation of various nanostructures such as micelles, vesicles, or nanofibers upon controlled changes in solvent or pH.

The directed assembly of pyrrole-containing molecules has been shown to produce a variety of morphologies. The combination of hydrogen bonding and π–π stacking can lead to the formation of one-dimensional structures like wires and rods, which are of great interest for applications in nanoelectronics and sensing.

Surface Chemistry and Corrosion Inhibition Properties of Related Pyrroles

The ability of organic molecules to adsorb onto a metal surface and form a protective film is the basis of their use as corrosion inhibitors. Heterocyclic compounds containing nitrogen, oxygen, and π-electrons are particularly effective in this regard. electrochemsci.org

Pyrrole derivatives and carboxylic acids have been extensively studied as corrosion inhibitors for various metals, including steel, aluminum, and copper, in acidic and neutral environments. electrochemsci.orgrsc.orgmostwiedzy.pl The inhibition mechanism involves the adsorption of the molecule onto the metal surface. This adsorption is facilitated by the interaction of the lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the pyrrole ring, with the vacant d-orbitals of the metal. geniusjournals.org This forms a barrier that isolates the metal from the corrosive medium.

The structure of this compound contains all the necessary features for an effective corrosion inhibitor:

A Nitrogen Heterocycle: The pyrrole ring with its nitrogen atom can strongly coordinate to metal surfaces. nih.gov

π-Electrons: The aromatic system provides electrons that can participate in the adsorption process.

A Carboxylic Acid Group: The oxygen atoms of the -COOH group provide additional sites for coordination to the metal surface. mostwiedzy.plgeniusjournals.org

Studies on related compounds have demonstrated high inhibition efficiencies. The effectiveness of the inhibitor often increases with its concentration, up to a point where a stable monolayer is formed on the surface. scielo.org.mx

Table of Corrosion Inhibition Data for Related Compounds

Inhibitor Metal Corrosive Medium Concentration Inhibition Efficiency (%) Reference
Pyrrole Derivatives Carbon Steel 1.0 M HCl 21x10⁻⁶ M 82.8 electrochemsci.org
Eugenol-Pyrrole Derivative Mild Steel 1.0 M HCl N/A High rsc.org
Tricarballylic acid Aluminum Alloy Alkaline 6.9 mM >99 mostwiedzy.pl
Citric acid Aluminum Alloy Alkaline 8.1 mM >99 mostwiedzy.pl
Organic Ammonium Salts (Carboxylate-based) Mild Steel 3.5% NaCl 5x10⁻⁴ - 1x10⁻² M High geniusjournals.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(5-methyl-1H-pyrrol-3-yl)propanoic acid?

  • Methodological Answer : A common approach involves refluxing precursor compounds (e.g., pyrrole derivatives) with oxidizing agents like chloranil in xylene, followed by alkaline workup (e.g., 5% NaOH) to isolate the product. Subsequent purification via recrystallization (e.g., methanol) ensures high purity .

Q. How can researchers validate the purity and identify impurities in this compound?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is effective. For example, use a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and phosphate buffer (pH 3.0), flow rate 1.0 mL/min, and UV detection at 254 nm. Adjusting pH during analysis helps resolve degradation products or impurities .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of aerosols.
  • Emergency Measures : In case of skin contact, rinse with water for 15 minutes; for eye exposure, flush with saline solution .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR, MS) for this compound?

  • Methodological Answer :

  • pH-Dependent Analysis : Variations in NMR signals (e.g., proton shifts) may arise from pH-sensitive functional groups. Conduct experiments under standardized pH conditions (e.g., neutral DMSO-d6 or acidic CDCl3).
  • Orthogonal Techniques : Cross-validate using HPLC-MS to correlate retention times with molecular ion peaks .

Q. What experimental design strategies optimize stability studies under varying conditions?

  • Methodological Answer :

  • Degradation Studies : Expose the compound to stressors (e.g., 40–80°C, UV light, pH 1–13) and monitor stability via RP-HPLC.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions. For example, highlights pH-dependent degradation pathways .

Q. How to address low yields in the synthesis of this compound?

  • Methodological Answer :

  • Reaction Optimization : Vary solvent polarity (e.g., switch from xylene to DMF for better solubility) or catalyst loading.
  • Intermediate Trapping : Use quenching agents (e.g., sodium bisulfite) to stabilize reactive intermediates during reflux .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.